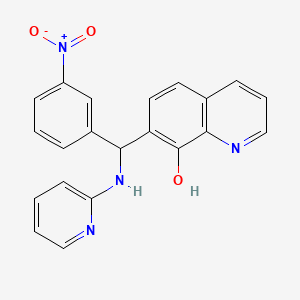

7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

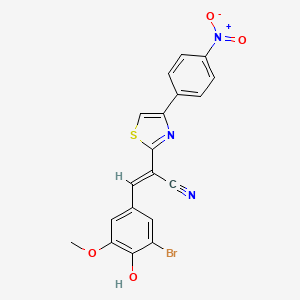

The compound “7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol” is a versatile material with diverse applications in scientific research. It’s a novel 8-hydroxyquinoline derivative . Its unique structure enables its utilization in various fields including chemistry, biology, and material science, making it an invaluable tool for studying complex phenomena and developing.

Chemical Reactions Analysis

The compound can specifically inhibit HMGB1-mediated caspase-11 signaling . It targets directly to HMGB1 and changes the secondary conformation, consequently disrupting the interaction between LPS and HMGB1 and inhibiting the HMGB1-mediated delivery of LPS into the cytosol .Physical and Chemical Properties Analysis

The compound has a molecular weight of 327.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 .Wissenschaftliche Forschungsanwendungen

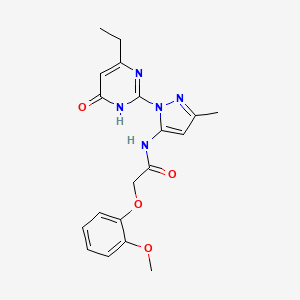

Antibacterial Applications

Derivatives of quinolin-8-ol, such as 7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol, have shown potential in inhibiting bacterial pathogens. For example, a study identified a derivative as a putative inhibitor of type III secretion in Yersinia pseudotuberculosis, suggesting the potential of these derivatives in targeting both intracellular and extracellular bacterial pathogens, including Chlamydia trachomatis (Enquist et al., 2012).

Chemical Sensing Applications

Certain derivatives are used as chemosensors due to their ability to exhibit a colorimetric response to specific ions or molecules. For instance, a study developed a colorimetric chemosensor based on a Schiff base for highly selective sensing of cyanide in aqueous solutions. This highlights the adaptability of quinolin-8-ol derivatives for sensing applications (Na et al., 2014).

Antimicrobial and Spectral Applications

Derivatives of quinolin-8-ol, such as this compound, have been synthesized and characterized for their spectral properties and antimicrobial activity. For instance, a study synthesized new ligands and characterized them using spectroscopic techniques. The ligands demonstrated in vitro antibacterial activity, revealing their potential in antimicrobial applications (Oza et al., 2011).

Anticancer Applications

Compounds related to quinolin-8-ol derivatives have been explored for their potential anticancer activity. A study synthesized and tested derivatives for their anti-proliferative activity against cancer cell lines. The findings suggested potent cytotoxic activity against cancer cells, indicating the potential of these compounds in cancer treatment research (Huang et al., 2013).

Wirkmechanismus

Eigenschaften

IUPAC Name |

7-[(3-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O3/c26-21-17(10-9-14-6-4-12-23-20(14)21)19(24-18-8-1-2-11-22-18)15-5-3-7-16(13-15)25(27)28/h1-13,19,26H,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJKLJHRSWOKPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C4=C(C=CC=N4)C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-isobutyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357899.png)

![1-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2357900.png)

![1-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2357901.png)

![N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2357906.png)

![N-benzyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2357909.png)

![1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2357918.png)